molecular formula C10H12FNO B3222511 (3S)-3-(4-fluorophenyl)morpholine CAS No. 1213512-87-8

(3S)-3-(4-fluorophenyl)morpholine

Cat. No.: B3222511
CAS No.: 1213512-87-8
M. Wt: 181.21 g/mol
InChI Key: VURZDWDKDQRYTJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-(4-fluorophenyl)morpholine: is an organic compound that belongs to the class of morpholines It is characterized by the presence of a fluorophenyl group attached to the third position of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (3S)-3-(4-fluorophenyl)morpholine typically begins with commercially available starting materials such as 4-fluoroaniline and epichlorohydrin.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out at room temperature or slightly elevated temperatures, and the reaction times can vary from a few hours to overnight.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3S)-3-(4-fluorophenyl)morpholine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides are used under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: (3S)-3-(4-fluorophenyl)morpholine is used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: It is explored as a building block in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.

Industry:

    Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3S)-3-(4-fluorophenyl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The fluorophenyl group enhances its binding affinity and selectivity towards the target enzymes.

Comparison with Similar Compounds

  • (2R,3S)-4-Benzyl-2-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine
  • (S)-4-Benzyl-2-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)morpholin-3-one
  • Dibenzyl (3-((2S,3R)-2-((S)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-5-oxo-1H-1,2,4-triazole-1,4(5H)-diyl)bis(hydrogen phosphonate)

Uniqueness:

  • Structural Features: (3S)-3-(4-fluorophenyl)morpholine is unique due to the specific positioning of the fluorophenyl group on the morpholine ring, which imparts distinct chemical and biological properties.
  • Reactivity: The presence of the fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

(3S)-3-(4-fluorophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURZDWDKDQRYTJ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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